Denatonium Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bitter Receptor Studies:

Studies have shown that denatonium chloride interacts with multiple bitter taste receptors, including TAS2R4, TAS2R8, TAS2R10, TAS2R39, TAS2R43, TAS2R16, TAS2R46, and TAS2R47, with TAS2R47 being the most sensitive []. Research using denatonium chloride can provide insights into the specific mechanisms by which these receptors function and how they contribute to our perception of bitterness.

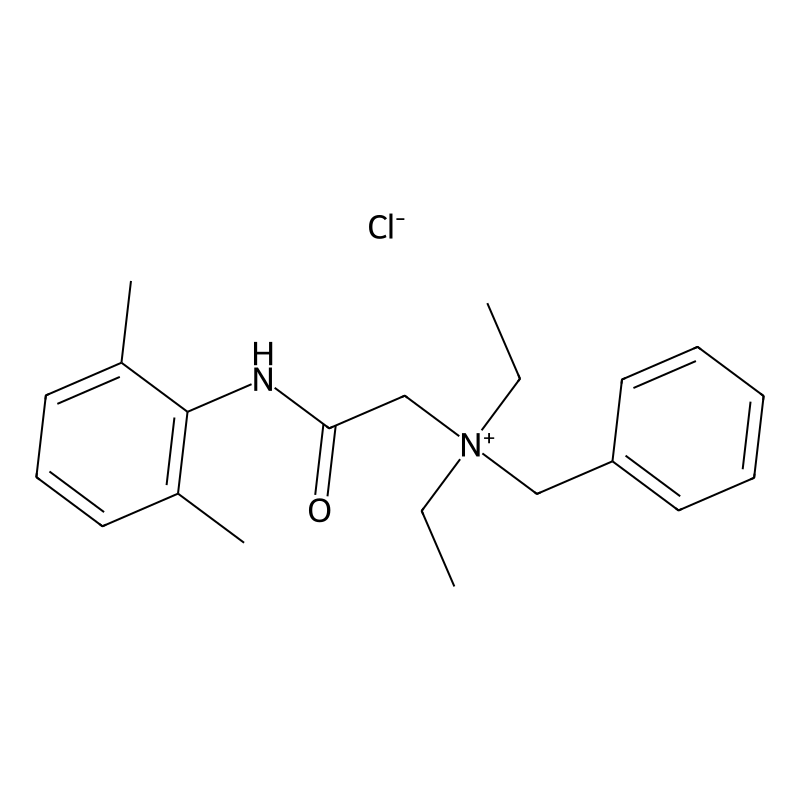

Denatonium chloride is a quaternary ammonium compound known for being the most bitter substance, often used as a bittering agent to deter ingestion of toxic substances. It is typically encountered in the form of its salts, such as denatonium benzoate and denatonium saccharide, which are colorless and odorless solids or solutions. The compound was first synthesized in 1958 during research on local anesthetics, specifically by MacFarlan Smith in Edinburgh, Scotland. Denatonium chloride's bitterness threshold is remarkably low, with concentrations as minute as 0.01 ppm being detectable by humans .

Denatonium chloride activates several bitter taste receptors in humans, notably TAS2R4, TAS2R8, and TAS2R10. This activation not only contributes to its intense bitterness but also has implications for respiratory health, as it can act as a bronchodilator by stimulating airway smooth muscle through these receptors . In addition to its role as a bitterant, denatonium discourages the consumption of harmful substances such as methanol and ethylene glycol, making it a crucial additive in products like antifreeze and denatured alcohol .

The primary method for synthesizing denatonium chloride involves the quaternization of lidocaine with benzyl halides. The reaction conditions have evolved over time; initially requiring long heating periods, modern methods can achieve synthesis at lower temperatures and shorter times by employing solvents like acetonitrile and catalysts such as potassium iodide. This process allows for the efficient production of denatonium salts .

Denatonium chloride is widely used across various industries due to its intense bitterness:

- Aversive Agents: Added to products like antifreeze and nail polish remover to prevent accidental ingestion.

- Household Products: Incorporated into soaps and shampoos to deter misuse.

- Animal Repellents: Used in formulations to keep animals away from certain areas.

- Consumer Safety: Coated on items like game cartridges to prevent children from swallowing them .

Research indicates that denatonium chloride interacts with various biological systems through its bitter taste receptors. It has been shown to influence chemical release mechanisms and smooth muscle relaxation via intracellular calcium-dependent pathways. Additionally, studies have explored its effectiveness in preventing inhalant abuse by adding it to aerosol products .

Denatonium chloride shares structural similarities with other local anesthetics and bitterants. Here are some comparable compounds:

| Compound | Structure Similarity | Primary Use | Bitterness Threshold |

|---|---|---|---|

| Procaine | Similar quaternary structure | Local anesthetic | Moderate |

| Benzocaine | Similar quaternary structure | Local anesthetic | Low |

| Lidocaine | Parent compound | Local anesthetic | Low |

| Quinine | Different structure | Antimalarial drug | High |

Denatonium's uniqueness lies in its extreme bitterness and specific applications as an aversive agent, setting it apart from these compounds that primarily serve medicinal purposes without the same level of deterrent effect .